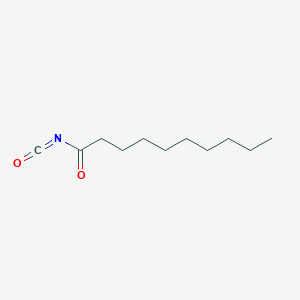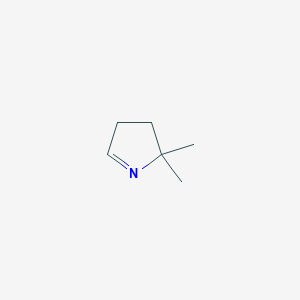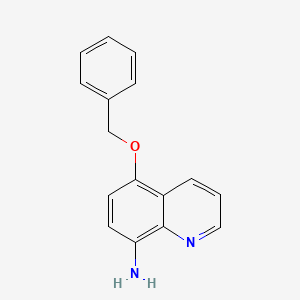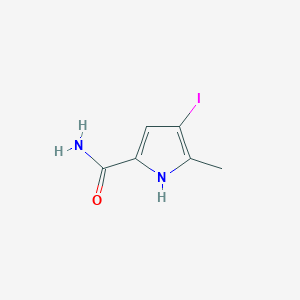
Triphen diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphen diol is a phenol diol derivative known for its potent anticancer properties, particularly against pancreatic cancer and cholangiocarcinoma. It induces apoptosis in pancreatic cells through both caspase-mediated and caspase-independent mechanisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triphen diol can be synthesized through various chemical reactions involving phenol and diol derivatives. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Triphen diol undergoes several types of chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced phenol derivatives.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce reduced phenol derivatives .
Wissenschaftliche Forschungsanwendungen
Triphen diol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenol derivatives.
Biology: Investigated for its role in inducing apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating pancreatic cancer and cholangiocarcinoma.
Industry: Utilized in the development of anticancer drugs and other pharmaceutical applications
Wirkmechanismus
Triphen diol exerts its effects by inducing apoptosis in pancreatic cells through both caspase-mediated and caspase-independent pathways. It targets specific molecular pathways involved in cell death, including the reduction of Bcl-2 levels and activation of caspases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Perphenazine-d 8 dihydrochloride
- BL-1020 mesylate
- Spinacetin
- Zotepine
- Emedastine difumarate
- Cipralisant (enantiomer)
- Doxepin-d 3 hydrochloride
- A-317920
- Alcaftadine (Standard)
- ST-1006
- Chlorphenoxamine
- Mizolastine (Standard)
- Clemastine-d 5 fumarate
- H3 receptor-MO-1
- Azelastine hydrochloride (Standard)
- Izuforant
- ABT-239
- Fexofenadine
- Bepotastine besilate (Standard)
- Roxatidine (Standard)
- Ketotifen fumarate
- S 38093
- Roxatidine
- Histamine phosphate
- Ciproxifan maleate
- LML134
- H4R antagonist 3
- Olopatadine-d 3 hydrochloride .
Uniqueness
Triphen diol stands out due to its dual mechanism of inducing apoptosis, making it a promising candidate for cancer therapy. Its ability to target both caspase-mediated and caspase-independent pathways provides a unique advantage over other similar compounds .
Eigenschaften
Molekularformel |
C22H20O4 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
3-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C22H20O4/c1-25-18-9-4-15(5-10-18)22-19-11-8-17(24)12-21(19)26-13-20(22)14-2-6-16(23)7-3-14/h2-12,20,22-24H,13H2,1H3 |
InChI-Schlüssel |
KQCJZAUNKSGEFM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C(COC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(Tert-butoxycarbonyl)-5-methyl-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B8520566.png)







![N-[3-amino-3-(4-chlorophenyl)propyl]methanesulfonamide](/img/structure/B8520631.png)


